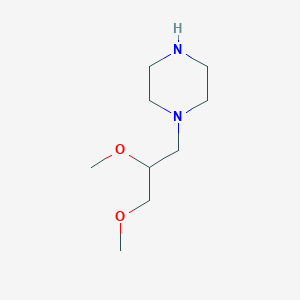
1-(2,3-Dimethoxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxypropyl)piperazine is an organic compound with the molecular formula C9H20N2O2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a 2,3-dimethoxypropyl group attached to the piperazine ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxypropyl)piperazine typically involves the reaction of piperazine with 2,3-dimethoxypropyl halides under basic conditions. A common method includes the use of 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .
Applications De Recherche Scientifique
1-(2,3-Dimethoxypropyl)piperazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,3-dimethoxypropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and paralysis of parasites. This mechanism is particularly relevant in its anthelmintic activity . Additionally, the compound may interact with other biological pathways, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(2,3-Dimethoxyphenyl)piperazine
- 1-(2,3-Dimethoxyethyl)piperazine
Comparison: 1-(2,3-Dimethoxypropyl)piperazine is unique due to the presence of the 2,3-dimethoxypropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
329217-27-8 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-(2,3-dimethoxypropyl)piperazine |
InChI |
InChI=1S/C9H20N2O2/c1-12-8-9(13-2)7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
VXSDCSNXIDVDPO-UHFFFAOYSA-N |
SMILES canonique |
COCC(CN1CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
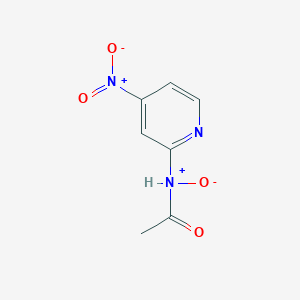

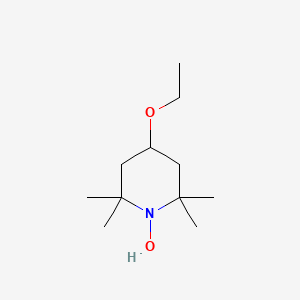
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
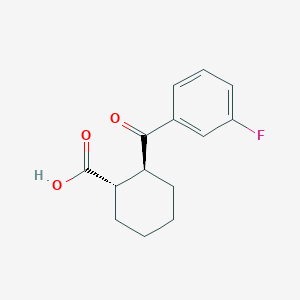
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
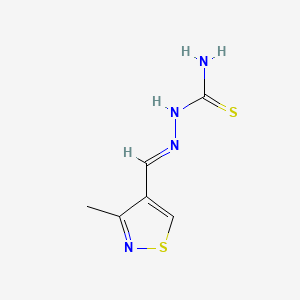
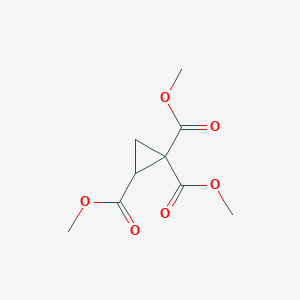
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
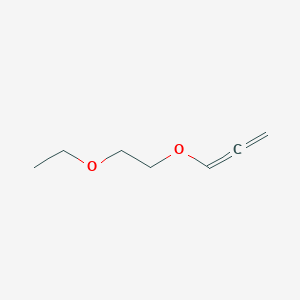
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
